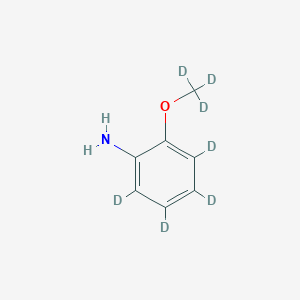

o-Anisidine-d7

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

It is an organic compound with the molecular formula C7H2D7NO and a molecular weight of 130.20 g/mol . This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the parent compound, o-Anisidine. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules is often used in various scientific research applications, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy.

作用机制

Target of Action

o-Anisidine-d7, also known as 2-Methoxy-1-aminobenzene-d7, is a biochemical used for proteomics research Its related compound, anisindione, is known to target precursor proteins that are critical in forming active procoagulation factors ii, vii, ix, and x, as well as the anticoagulant proteins c and s, in the liver .

Mode of Action

It does this by inhibiting the vitamin K–mediated gamma-carboxylation of precursor proteins, which prevents the formation of active procoagulation factors and anticoagulant proteins .

Biochemical Pathways

A theoretical investigation on the degradation mechanism of o-anisidine (o-and), a related compound, initiated by the attack of an oh radical has been reported . This study found that the OH addition to the C2 atom dominates in the applied temperature range .

Result of Action

It’s worth noting that o-anisidine is considered a carcinogenic chemical .

Action Environment

It’s known that o-anisidine is a dangerous pollutant from the production of dyes .

生化分析

Biochemical Properties

o-Anisidine-d7, like its parent compound o-Anisidine, is likely to interact with various enzymes, proteins, and other biomoleculesStudies on o-Anisidine have shown that it undergoes degradation initiated by the attack of an OH radical .

Cellular Effects

O-Anisidine, the parent compound, is known to harm human health and is considered a carcinogenic chemical . It’s plausible that this compound may have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

O-Anisidine is known to undergo degradation initiated by the attack of an OH radical . This suggests that this compound may also interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. O-Anisidine is known to degrade quickly, with an average tropospheric lifetime estimated to be 9.7 minutes at 272 K .

Dosage Effects in Animal Models

There is currently no specific information available on the dosage effects of this compound in animal models. O-Anisidine has been found to cause tumors of the urinary bladder in both genders of F344 rats and B6C3F1 mice .

Metabolic Pathways

O-Anisidine is known to be involved in various metabolic pathways, including those involving enzymes and cofactors .

准备方法

The synthesis of o-Anisidine-d7 typically involves the deuteration of o-Anisidine. One common method is the hydrogenation of o-nitroanisole in a deuterated solvent, such as deuterated methanol, using a deuterium gas source . The reaction conditions often include the use of a palladium or platinum catalyst under high pressure and temperature to facilitate the reduction process. Industrial production methods may involve similar hydrogenation techniques but on a larger scale, ensuring the efficient incorporation of deuterium atoms into the compound.

化学反应分析

o-Anisidine-d7 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:

Oxidation: this compound can be oxidized to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: this compound can undergo electrophilic aromatic substitution reactions, where the methoxy group and the amino group direct the incoming electrophile to the ortho and para positions. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

科学研究应用

o-Anisidine-d7 is widely used in scientific research due to its deuterium labeling. Some of its applications include:

NMR Spectroscopy: The deuterium atoms in this compound provide a distinct advantage in NMR spectroscopy, allowing researchers to study the compound’s structure and dynamics without interference from hydrogen signals.

Isotope Tracing: In biological and chemical studies, this compound can be used as a tracer to monitor metabolic pathways and reaction mechanisms.

Pharmaceutical Research: The compound is used in the development and testing of new drugs, particularly in understanding the pharmacokinetics and metabolism of drug candidates.

Environmental Studies: This compound is employed in environmental research to study the degradation and transformation of pollutants

相似化合物的比较

o-Anisidine-d7 can be compared with other deuterated and non-deuterated anisidines, such as:

o-Anisidine: The non-deuterated form, which has similar chemical properties but lacks the advantages of deuterium labeling.

m-Anisidine: A positional isomer with the methoxy group at the meta position, which exhibits different reactivity and applications.

p-Anisidine: Another positional isomer with the methoxy group at the para position, used in similar applications but with distinct chemical behavior.

o-Toluidine: A related compound with a methyl group instead of a methoxy group, used in electrochemical research and as a corrosion inhibitor .

属性

IUPAC Name |

2,3,4,5-tetradeuterio-6-(trideuteriomethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-9-7-5-3-2-4-6(7)8/h2-5H,8H2,1H3/i1D3,2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMPITZXILSNTON-AAYPNNLASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])N)OC([2H])([2H])[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![cis-[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzenesulphonate](/img/structure/B1146219.png)

![1,3,3-Trimethyl-2-(2-{3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium iodide](/img/structure/B1146222.png)

![[1'-13C]uridine](/img/structure/B1146227.png)